3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione Inverse Agonist for LRH1 (NR5A2)
ML-179 is a potent inverse agonist of liver receptor homolog-1 (LRH-1) (IC50 = 320 nM) with maximum efficacy of 40% repression. It is inactive at the related steroidogenic factor-1 transcriptional activator. Through LRH-1, ML-180 alters the expression of haptoglobin and serum amyloid proteins A1 and A4, induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells, and inhibits the steroidogenic acute regulatory promoter (IC50 = 2.12 µM).
Brand Name: Vulcanchem
CAS No.: 1883548-87-5
VCID: VC0159118
InChI: InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30)
SMILES: C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C21H25F3N4O2
Molecular Weight: 422.4

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione

CAS No.: 1883548-87-5

Cat. No.: VC0159118

Molecular Formula: C21H25F3N4O2

Molecular Weight: 422.4

* For research use only. Not for human or veterinary use.

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione - 1883548-87-5

Specification

Description Inverse Agonist for LRH1 (NR5A2)
ML-179 is a potent inverse agonist of liver receptor homolog-1 (LRH-1) (IC50 = 320 nM) with maximum efficacy of 40% repression. It is inactive at the related steroidogenic factor-1 transcriptional activator. Through LRH-1, ML-180 alters the expression of haptoglobin and serum amyloid proteins A1 and A4, induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells, and inhibits the steroidogenic acute regulatory promoter (IC50 = 2.12 µM).
CAS No. 1883548-87-5
Molecular Formula C21H25F3N4O2
Molecular Weight 422.4
IUPAC Name 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30)
Standard InChI Key MFABFKUNLDYKGH-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

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